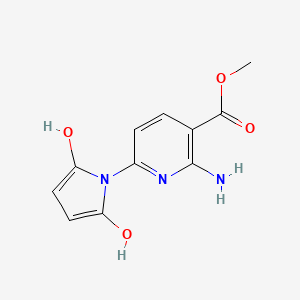

methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate is a complex organic compound with a unique structure that includes both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and reaction vessels designed to handle large volumes and maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)nicotinate

- 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylic acid

Uniqueness

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate is unique due to its specific combination of functional groups and ring structures.

Biological Activity

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate (CAS No. 2219407-86-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O4. The compound features a pyridine ring substituted with an amino group and a pyrrole derivative, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrole structures exhibit notable antimicrobial activity. A study highlighted the synthesis of several pyrrole-based compounds that demonstrated potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MICs) lower than 0.016 μg/mL against Mycobacterium tuberculosis . The presence of electron-withdrawing groups on the aromatic rings significantly enhanced the activity, suggesting that similar modifications could be beneficial for this compound.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary data indicate low cytotoxicity with IC50 values exceeding 64 μg/mL, which is promising for therapeutic applications . The selectivity index (SI) for related compounds has shown values ranging from 788 to 3669, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrole and pyridine derivatives reveal that specific substitutions greatly influence biological activity. For instance:

| Compound Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Notes |

|---|---|---|---|

| Methyl derivative | <0.016 | >64 | Potent anti-TB |

| Fluorophenyl substitution | <0.016 | >64 | Enhanced activity |

| Electron-withdrawing groups | Varies | Varies | Critical for potency |

The effectiveness of these compounds often correlates with their ability to interact with specific biological targets, such as the mmpL3 gene in M. tuberculosis, which is essential for mycolic acid biosynthesis .

Study on Anti-TB Activity

In a recent study focusing on the development of new anti-TB agents, this compound was included in a series of synthesized compounds aimed at inhibiting MmpL3. The results indicated that modifications to the pyrrole ring significantly impacted the compound's efficacy against drug-resistant strains of M. tuberculosis .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies demonstrated minimal toxicity towards human cell lines, supporting its potential as a therapeutic candidate without significant adverse effects .

Properties

IUPAC Name |

methyl 2-amino-6-(2,5-dihydroxypyrrol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-18-11(17)6-2-3-7(13-10(6)12)14-8(15)4-5-9(14)16/h2-5,15-16H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLOOANJJIRJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)N2C(=CC=C2O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.